![molecular formula C10H9N3O2S B2846173 N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1396870-12-4](/img/structure/B2846173.png)
N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It is a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-methylpyridin-2-yl)thiophene-2-carboxamide” was achieved by reacting 5-bromo-thiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine, which acted as a solvent as well as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and spectroscopic techniques . The DFT/B3LYP/6-311++G(d,p) theoretical level was successfully applied to calculate the optimized geometry and the local and global chemical activity parameters .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity, and chemical potential were considered and discussed .Scientific Research Applications
Organic Synthesis and Drug Development
N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide serves as an essential intermediate in organic synthesis. Its borate and sulfonamide groups allow for diverse reactions, including nucleophilic and amidation processes. Researchers utilize it to create novel compounds with potential pharmaceutical applications .
Antibacterial Properties
Studies have explored the antibacterial efficacy of related pyridinyl thiophene derivatives. While not directly focused on our compound, these investigations highlight the broader potential of such molecules in combating bacterial infections .
Biological Effects and Medicinal Chemistry
Thiophene-based analogs, including our compound, have fascinated scientists due to their biological effects. Medicinal chemists recognize their importance in drug development. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
Corrosion Inhibition
Beyond medicine, thiophene derivatives find applications in material science. They act as inhibitors of metal corrosion, contributing to the protection and longevity of materials .
Fluorescent Probes
Boronic acid compounds, like our title compound, can serve as fluorescent probes. Researchers use them to detect specific molecules such as hydrogen peroxide, sugars, copper ions, and catecholamines .
Stimulus-Responsive Drug Carriers
Boronic ester bonds, prevalent in compounds like N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide, play a crucial role in constructing stimulus-responsive drug carriers. These carriers can selectively release drugs based on environmental cues (e.g., pH, glucose levels, ATP). Applications include anticancer drug delivery and insulin administration .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVYEVQNNMHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide |
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